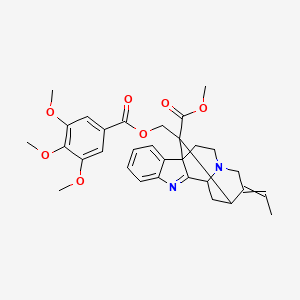
(±)-Verapamil-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Verapamil-d3 (hydrochloride) is intended for use as an internal standard for the quantification of verapamil (hydrochloride) by GC- or LC-MS. Verapamil is the prototypical blocker of L-type calcium channels that produces excitation-contraction uncoupling in cardiac muscle by preventing the slow-inward current of calcium ions. Verapamil can also block calcium fluxes in vascular smooth muscle. It has both peripheral and coronary vasodilator effects (IC50 = 0.38 μM in guinea pig aortic strip) and has been used to control hypertension, angina, cardiac arrhythmia, and vascular headaches. Verapamil has also been used in cell biology as an inhibitor of drug efflux pump proteins such as P-glycoprotein, which are often over-expressed in certain tumor cell lines.
科学的研究の応用
Modified Release Matrix Compacts : A study by Rojas, Aristizabal, and Sánchez (2013) explored the development of a modified release matrix compact for Verapamil hydrochloride, aiming for an 8-hour in-vitro release profile. They used a combination of polymers in their formulation to meet the United States Pharmacopeia (USP) specifications for once-a-day modified release (Rojas, Aristizabal, & Sánchez, 2013).
Thermal Analysis in Pharmaceutical Formulations : Yoshida et al. (2010) conducted thermal analysis using Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) on Verapamil hydrochloride. This study provided insights into the drug's physicochemical properties like stability, purity, and formulation compatibility (Yoshida et al., 2010).
Transdermal Drug Delivery System : Marapur et al. (2018) developed and evaluated a transdermal drug delivery system for Verapamil Hydrochloride. This research focused on the physical properties of the formulated patches and their in-vitro drug release characteristics (Marapur, Wali, Hunasagi, Chetankumar, & Patil, 2018).
Controlled Release Formulation with Alginate–Chitosan : Zhang et al. (2015) aimed to prepare controlled release formulations of Verapamil Hydrochloride using alginate–chitosan complex-based microspheres. Their study included characterization for drug content, particle size, and in-vivo/in-vitro drug release (Zhang, Tian, Hou, & Ou, 2015).
Analytical Techniques for Minitablets Development : Kumar and Nadendla (2022) utilized various analytical techniques such as FTIR and DSC in the formulation development of Verapamil Hydrochloride minitablets. They focused on assessing the interactions and quality of the drug substance with different inactive ingredients (Kumar & Nadendla, 2022).
Nanoparticle Preparation Using Ionic Gelation : Iswandana, Anwar, and Jufri (2013) researched the preparation of Verapamil Hydrochloride nanoparticles using chitosan and sodium tripolyphosphate through the ionic gelation method. This study aimed to increase the bioavailability of Verapamil Hydrochloride (Iswandana, Anwar, & Jufri, 2013).
特性
分子式 |
C27H35D3N2O4 · HCl |
|---|---|
分子量 |
494.1 |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3; |
InChIキー |
DOQPXTMNIUCOSY-FJCVKDQNSA-N |
SMILES |
COC1=CC=C(C(C(C)C)(C#N)CCCN(C([2H])([2H])[2H])CCC2=CC=C(OC)C(OC)=C2)C=C1OC.Cl |
同義語 |
5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, monohydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



